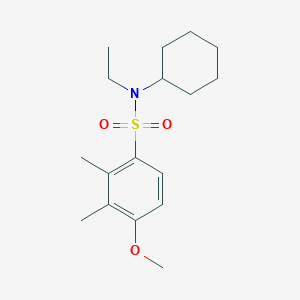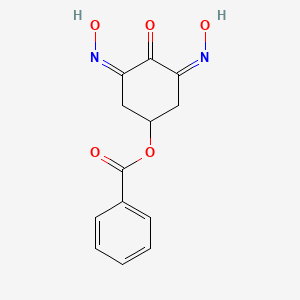![molecular formula C19H20FN3O B5849365 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of N-phenylbenzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib and is used as an anti-cancer drug. The compound has a broad spectrum of activity against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
Mécanisme D'action
The mechanism of action of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of multiple protein kinases, including RAF kinases, VEGFR-2, PDGFR-B, and c-KIT. This leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is its broad spectrum of activity against various types of cancer. It is also well-tolerated by patients, with manageable side effects. However, the compound has limitations in terms of its efficacy against certain types of cancer and the development of drug resistance.
Orientations Futures
There are several future directions for the research and development of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide. These include the development of new analogs with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer drugs. Additionally, the use of this compound in other diseases, such as autoimmune disorders and infectious diseases, is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising anti-cancer drug that has shown efficacy against various types of cancer. Its mechanism of action involves the inhibition of multiple protein kinases, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are limitations to its efficacy and the development of drug resistance, there are several future directions for research and development in this field.
Méthodes De Synthèse
The synthesis method of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the condensation of 4-(diethylamino)-2-methylphenylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 2-fluorobenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The compound has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-4-23(5-2)15-7-9-18(13(3)10-15)22-19(24)16-8-6-14(12-21)11-17(16)20/h6-11H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVLLPRACECCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)
